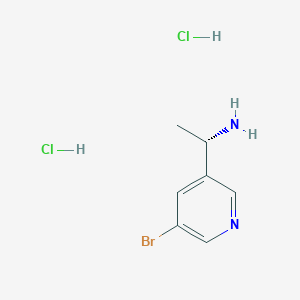
(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridyl ethanone to obtain 5-bromo-3-pyridyl ethanone. This intermediate is then subjected to reductive amination using a suitable amine source, such as (S)-1-phenylethylamine, under reducing conditions to yield the desired product. The final compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine substituent and amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl
- (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl
- (S)-1-(5-Iodopyridin-3-YL)ethan-1-amine 2hcl
Uniqueness
(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C7H11BrCl2N2 |
|---|---|
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
(1S)-1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
Clave InChI |
ORFXWWIUGLXZTI-XRIGFGBMSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CN=C1)Br)N.Cl.Cl |
SMILES canónico |
CC(C1=CC(=CN=C1)Br)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


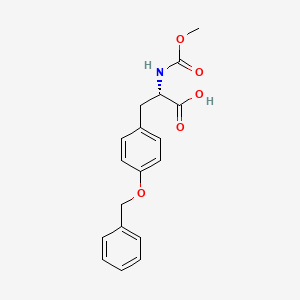

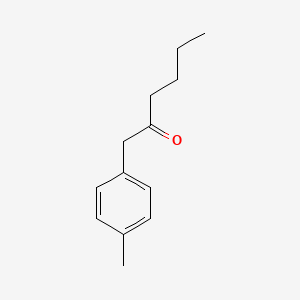
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)


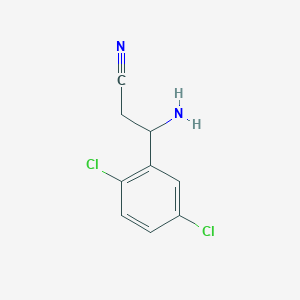
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
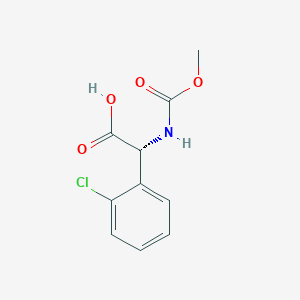
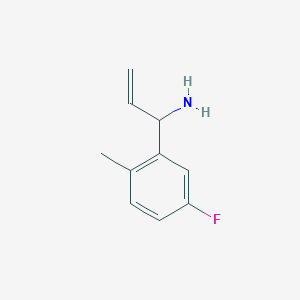
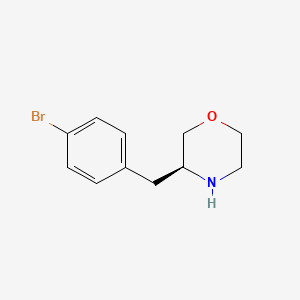
![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
![(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B13044616.png)
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)
